Cas no 53179-09-2 (Sisomicin sulfate)

Sisomicin sulfate structure
Sisomicin sulfate structure
Productnaam:Sisomicin sulfate
CAS-nummer:53179-09-2
MF:C38H84N10O34S5
MW:1385.44516658783
MDL:MFCD00210364
CID:89751
PubChem ID:354335157

Sisomicin sulfate Chemische en fysische eigenschappen

Naam en identificatie

    • sisomicin sulfate
    • Sisomicin Sulphate
    • Sisomicin Sulfate Salt
    • Sisomicin (sulfate)
    • SISOMICIN SULFATE USP
    • sisomin
    • sisomycin sulfate
    • sissomicin sulfate
    • Baymicin
    • Extramycin
    • Mensiso
    • Sisobiotic
    • Sisolline
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-4)]-2-deoxy-D-streptamine sulfate
    • DSSTox_RID_80905
    • DSSTox_CID_25479
    • DSSTox_GSID_45479
    • Tox21_110656
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-6))-2-deoxy-L-streptamine sulfate (2:5) (salt)
    • Sisomicin sulfate (JAN/USP)
    • CHEMBL3989471
    • Sisomicin sulfate [USAN:USP:JAN]
    • CCG-270677
    • UNII-K14444371C
    • Siseptin (TN)
    • AKOS030526155
    • SISOMICIN SULFATE [USP IMPURITY]
    • O-3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-GLYCERO-HEX-4-ENOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE SULPHATE (2:5) (SALT)
    • Sch 13475 sulfate
    • D-Streptamine, (2S-cis)-4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-6-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl)-, sulfate (2:5) (salt)
    • Pathomycin
    • s4540
    • Antibiotic 66-40 sulfate
    • SCH-13475 Sulfate
    • (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4- (methylamino)oxane-3,5-diol
    • O-3-Deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1->6))-2-deoxy-L-streptamine sulfate (2:5) (salt)
    • Disisomicin pentakis(sulphate)
    • Baymicine
    • SISOMICIN SULFATE [WHO-DD]
    • Q27281805
    • D-STREPTAMINE, (2S-CIS)-4-O-(3-AMINO-6-(AMINOMETHYL)-3,4-DIHYDRO-2H-PYRAN-2-YL)-2-DEOXY-6-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-, SULFATE (2:5) (SALT)
    • SISOMICIN SULFATE [JAN]
    • K14444371C
    • SISOMICIN SULFATE [USP-RS]
    • D02181
    • SISOMICIN SULFATE [USAN]
    • Bis((2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4,6-diamino-3-(((2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol) pentakis(sulfate)
    • NSC 757315
    • Sisomicin sulfate salt, >=80% (TLC)
    • D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-glycero-hex-4-enopyranosyl-(1-4))-2-deoxy-, sulfate (2:5)
    • 53179-09-2
    • D-STREPTAMINE, (2S-CIS)-4-O-(3-AMINO-6-(AMINOMETHYL)-3,4-DIHYDRO-2H-PYRAN-2-YL)-2-DEOXY-6-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL)-, SULPHATE (2:5) (SALT)
    • Sch 13475 sulphate
    • NSC-757315
    • SISOMICIN SULFATE [MI]
    • O-3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-GLYCERO-HEX-4-ENOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE SULFATE (2:5) (SALT)
    • SISOMICIN SULFATE [MART.]
    • EINECS 258-414-4
    • CIKNYWFPGZCHDL-ZHFUJENKSA-N
    • DA-57903
    • Sisomicin sulfate
    • MDL: MFCD00210364
    • Inchi: 1S/2C19H37N5O7.5H2O4S/c2*1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;5*1-5(2,3)4/h2*3,9-18,24-27H,4-7,20-23H2,1-2H3;5*(H2,1,2,3,4)/t2*9?,10-,11+,12-,13+,14+,15-,16+,17?,18+,19-;;;;;/m00...../s1
    • InChI-sleutel: CIKNYWFPGZCHDL-UYIUNSPHSA-N
    • LACHT: S(=O)(=O)(O[H])O[H].S(=O)(=O)(O[H])O[H].S(=O)(=O)(O[H])O[H].S(=O)(=O)(O[H])O[H].S(=O)(=O)(O[H])O[H].O([C@]1([H])[C@@]([H])([C@]([H])([C@](C([H])([H])[H])(C([H])([H])O1)O[H])N([H])C([H])([H])[H])O[H])[C@@]1([H])[C@@]([H])(C([H])([H])[C@@]([H])([C@]([H])([C@]1([H])O[H])OC1([H])C([H])(C([H])([H])C([H])=C(C([H])([H])N([H])[H])O1)N([H])[H])N([H])[H])N([H])[H].O([C@]1([H])[C@@]([H])([C@]([H])([C@](C([H])([H])[H])(C([H])([H])O1)O[H])N([H])C([H])([H])[H])O[H])[C@@]1([H])[C@@]([H])(C([H])([H])[C@@]([H])([C@]([H])([C@]1([H])O[H])OC1([H])C([H])(C([H])([H])C([H])=C(C([H])([H])N([H])[H])O1)N([H])[H])N([H])[H])N([H])[H]

Berekende eigenschappen

  • Exacte massa: 1384.375496g/mol
  • Oppervlakte lading: 0
  • Aantal waterstofbonddonors: 26
  • Aantal waterstofbondacceptatoren: 44
  • Aantal draaibare bindingen: 12
  • Monoisotopische massa: 1384.375496g/mol
  • Monoisotopische massa: 1384.375496g/mol
  • Topologisch pooloppervlak: 842Ų
  • Zware atoomtelling: 87
  • Complexiteit: 724
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 22
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 7

Experimentele eigenschappen

  • Kleur/vorm: No data available
  • Smeltpunt: 179-207°C
  • Kookpunt: 155℃
  • Vlampunt: >110°(230°F)
  • Oplosbaarheid: H2O: soluble50mg/mL
  • Waterverdelingscoëfficiënt: Soluble in water
  • PSA: 842.34000
  • LogboekP: 0.82120
  • Specifieke rotatie: +100 - +110 ° (c=1, H2O)
  • Dampfdruk: No data available
  • Merck: 8550

Sisomicin sulfate Beveiligingsinformatie

  • Symbool: GHS08
  • Prompt:dangerous
  • Signaalwoord:Danger
  • Gevaarverklaring: H360
  • Waarschuwingsverklaring: P201-P202-P280-P308+P313-P405-P501
  • WGK Duitsland:3
  • Code gevarencategorie: 61-20/21/22-36/37/38
  • Veiligheidsinstructies: 53-22-36/37/39-45-36-26
  • Code regelgevende voorwaarde:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:WK2288000
  • Identificatie van gevaarlijk materiaal: T Xi
  • Opslagvoorwaarde:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month
  • PackingGroup:
  • Toxiciteit:LD50 in mice (mg/kg): 34 i.v., 221 i.p., 288 s.c. (Weinstein)
  • Gevaarklasse:6.1
  • Risicozinnen:R61; R20/21/22; R36/37/38

Sisomicin sulfate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Biosynth
AS33969-10 g
Sisomicin sulfate
53179-09-2
10g
$750.00 2023-01-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1219-200mg
Sisomicin Sulfate
53179-09-2 99.8%
200mg
¥ 297 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I1049-250MG
Sisomicin Sulfate
53179-09-2 >98.0%(HPLC)
250mg
¥250.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S860739-25g
Sisomicin sulfate
53179-09-2 >98%
25g
¥5,280.00 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EW942-50mg
Sisomicin Sulfate
53179-09-2 98+%
50mg
110CNY 2021-05-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48768-250mg
Sisomicin sulfate
53179-09-2 98%
250mg
¥445.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ZR092-250mg
Sisomicin Sulfate
53179-09-2 98+%
250mg
510CNY 2021-05-08
Biosynth
AS33969-1 g
Sisomicin sulfate
53179-09-2
1g
$165.00 2023-01-05
MedChemExpress
HY-B1222-250mg
Sisomicin sulfate
53179-09-2 99.15%
250mg
¥400 2024-04-18
Biosynth
AS33969-2 g
Sisomicin sulfate
53179-09-2
2g
$280.00 2023-01-05
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.